1-(2,5-Dimethylphenyl)piperazine
Overview
Description
1-(2,5-Dimethylphenyl)piperazine is an organic compound with the molecular formula C12H18N2. It consists of a piperazine ring substituted with a 2,5-dimethylphenyl group.
Preparation Methods
1-(2,5-Dimethylphenyl)piperazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylphenylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,5-Dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)piperazine: This compound has a similar structure but with the dimethyl groups positioned differently on the phenyl ring.
1-(3,5-Dimethylphenyl)piperazine: Another similar compound with dimethyl groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWVMRUFKWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143827 | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-25-8 | |
Record name | 1-(2,5-Dimethylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-xylyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1-(2,5-Dimethylphenyl)piperazine forming salts with different anions?
A: this compound readily forms salts with various anions due to the presence of two nitrogen atoms in its piperazine ring. These nitrogen atoms can be protonated, leading to the formation of ionic compounds. For instance, in the study "this compound-1,4-diium tetrachloridozincate monohydrate" [], the compound forms a salt with tetrachloridozincate anions ([ZnCl4]2−), where both piperazine nitrogens are protonated. Similarly, "Synthesis and characterization of two organic cation hydrogensulfates: this compound-1,4-diium bis(hydrogensulfate) monohydrate (SI) and 1-(2,3-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) (SII)" [] describes the formation of salts with hydrogensulfate anions. The nature of these anions influences the crystal packing and hydrogen bonding networks within the resulting salt structures, as observed in the reported crystallographic analyses.
Q2: How does the crystal structure of this compound-1,4-diium tetrachloridocuprate(II) differ from its zinc analogue?
A: While both studies [, ] investigate this compound salts with tetrachloridometallate anions, the choice of metal ion (Zn2+ vs. Cu2+) can lead to significant differences in their crystal structures and magnetic properties. Direct comparisons require access to the full crystallographic data for both compounds, allowing for analysis of bond lengths, angles, and coordination geometries around the metal centers. Furthermore, the magnetic properties of the copper(II) complex [] suggest potential applications in magnetochemistry, a field not explored for the zinc analogue [].
Q3: What analytical techniques have been used to characterize this compound and its salts?
A: The research primarily relies on X-ray crystallography to elucidate the solid-state structures of this compound salts [, ]. This technique provides detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. Additionally, spectroscopic techniques like NMR and IR spectroscopy are likely employed for structural confirmation and purity assessment, although specific data is not presented in the provided abstracts []. Further research may explore techniques like mass spectrometry and elemental analysis for comprehensive characterization.
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